Bisabolol oxide A

Catalog No.
S646180
CAS No.
22567-36-8
M.F
C15H26O2
M. Wt
238.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisabolol oxide A

CAS Number

22567-36-8

Product Name

Bisabolol oxide A

IUPAC Name

2,2,6-trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-ol

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

InChI

InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h5,12-13,16H,6-10H2,1-4H3

InChI Key

WJHRAVIQWFQMKF-UHFFFAOYSA-N

Synonyms

2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-tetrahydro-2H-pyran-3-ol, bisabololoxide A, BSBO cpd

Canonical SMILES

CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C

Isomeric SMILES

CC1=CC[C@H](CC1)[C@@]2(CC[C@@H](C(O2)(C)C)O)C

Bisabolol Oxide A: Potential Anti-inflammatory Effects

Bisabolol oxide A is a lesser-known compound found in some plants, particularly chamomile []. While research on this specific oxide is limited, some studies suggest it may contribute to the anti-inflammatory properties observed in chamomile oil enriched with bisabolol oxides.

One study investigated the effects of matricaria oil, rich in bisabolol oxides A and B, on inflammation in rats []. The oil demonstrated significant dose-dependent reductions in pain and edema (swelling) caused by carrageenan, a substance known to induce inflammation. These results suggest bisabolol oxide A, along with other components in the oil, might play a role in managing inflammatory pain and swelling.

Bisabolol oxide A is a chemical compound derived from α-bisabolol, a natural monocyclic sesquiterpene alcohol primarily found in the essential oil of German chamomile (Matricaria recutita). This compound is characterized by its viscous, colorless liquid form and is known for its distinctive floral aroma, often likened to apples and honey. Bisabolol oxide A is recognized for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects, making it a valuable ingredient in cosmetics and pharmaceutical formulations .

Involving α-bisabolol. One significant pathway is the oxidation of α-bisabolol, which leads to the formation of bisabolol oxides A and B as major products. The oxidation process typically involves the introduction of oxygen into the bisabolol structure, resulting in changes to its functional groups and enhancing its solubility in aqueous environments .

The reaction mechanisms often include:

  • Hydroxylation: Addition of hydroxyl groups at specific positions on the bisabolol skeleton.
  • Epoxidation: Formation of an epoxide through the reaction with peracids.
  • Cyclization: Rearrangement of the molecular structure to form cyclic compounds.

Bisabolol oxide A exhibits several biological activities that contribute to its therapeutic potential. Studies have shown that it possesses anti-inflammatory properties, which can help mitigate skin irritation and promote healing. Additionally, it has demonstrated antimicrobial effects against various pathogens, making it useful in treating infections .

Research has also indicated that bisabolol oxide A may influence cellular pathways related to oxidative stress and inflammation, potentially offering neuroprotective benefits. For instance, it has been observed to reduce pro-inflammatory markers in neuronal cells, suggesting a role in protecting against neurodegenerative conditions .

The synthesis of bisabolol oxide A can be achieved through several methods:

  • Biotransformation: Utilizing microbial strains such as Absidia coerulea, which can convert α-bisabolol into various metabolites, including bisabolol oxide A. This method often results in higher aqueous solubility compared to the parent compound .
  • Chemical Oxidation: Employing reagents such as m-chloroperbenzoic acid for selective oxidation reactions that yield bisabolol oxides .
  • Synthetic Routes: Organic synthesis techniques involving multiple steps of functional group transformations can also be applied to create bisabolol oxide A from simpler precursors.

Bisabolol oxide A finds applications across various industries:

  • Cosmetics: Due to its skin-healing properties and pleasant aroma, it is commonly used in skincare products to enhance moisture retention and reduce inflammation.
  • Pharmaceuticals: Its anti-inflammatory and antimicrobial activities make it suitable for inclusion in topical formulations aimed at treating skin conditions.
  • Fragrances: The compound's floral scent contributes to its use in perfumes and aromatherapy products.

Studies on bisabolol oxide A have indicated that it interacts with several biological targets, influencing pathways related to inflammation and oxidative stress. For example, research has shown that it can modulate nuclear factor kappa B (NF-κB) activation, a critical regulator of immune responses . Additionally, its ability to enhance the percutaneous absorption of other compounds positions it as a valuable penetration enhancer in topical formulations .

Several compounds exhibit structural similarities to bisabolol oxide A, each with unique properties:

Compound NameStructure CharacteristicsUnique Properties
β-BisabololSimilar sesquiterpene structureDiffering position of the tertiary alcohol group
ChamazuleneContains a fused ring systemKnown for anti-inflammatory effects
FarnesolLonger carbon chain with multiple double bondsExhibits antimicrobial properties
GeraniolMonoterpenoid with a floral scentUsed primarily for fragrance applications

Bisabolol oxide A stands out due to its specific biological activities and applications in both cosmetic and pharmaceutical industries, differentiating itself from these similar compounds through its unique chemical reactivity and therapeutic potential .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

238.193280068 g/mol

Monoisotopic Mass

238.193280068 g/mol

Heavy Atom Count

17

UNII

16AE65F94Y

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

22567-36-8

Wikipedia

Bisabolol oxide a

Dates

Modify: 2023-08-15

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